4-bromophenyl 1-[(4-fluorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
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Overview
Description
4-BROMOPHENYL 1-(4-FLUOROBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is a complex organic compound that features a unique structure combining bromophenyl, fluorobenzoyl, and chromene moieties
Preparation Methods
The synthesis of 4-BROMOPHENYL 1-(4-FLUOROBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . This is followed by a series of coupling reactions and cyclization steps to form the chromene ring structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can form Grignard reagents, which are useful in further synthetic applications.
Scientific Research Applications
4-BROMOPHENYL 1-(4-FLUOROBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in cross-coupling reactions.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and fluorobenzoyl groups can enhance binding affinity and specificity towards these targets. The chromene moiety may contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include:
4-Bromofluorobenzene: A mixed aryl halide used as a precursor in organic synthesis.
4-Bromobenzophenone: Used in the synthesis of pharmaceuticals and as an intermediate in organic reactions.
Chalcones and their analogues: Known for their diverse biological activities and applications in drug development.
4-BROMOPHENYL 1-(4-FLUOROBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE stands out due to its unique combination of functional groups, which provide a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C25H16BrFO5 |
---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
(4-bromophenyl) 1-(4-fluorobenzoyl)-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate |
InChI |
InChI=1S/C25H16BrFO5/c1-24(21(28)14-6-10-16(27)11-7-14)20-18-4-2-3-5-19(18)32-23(30)25(20,24)22(29)31-17-12-8-15(26)9-13-17/h2-13,20H,1H3 |
InChI Key |
FOCHYBGYINZYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)OC4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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